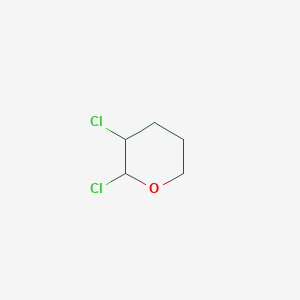

2,3-Dichlorotetrahydropyran

Description

The Significance of Halogenated Heterocycles in Synthetic Transformations

Halogenated heterocyclic compounds, which feature one or more halogen atoms on a heterocyclic ring, are significant as versatile intermediates in synthetic chemistry. Halogens, owing to their high electrophilicity and effectiveness as leaving groups, play a pivotal role in the activation and structural modification of organic molecules. researchgate.netchemeo.comacs.org Organochlorine compounds are one of the most widely utilized groups for synthetic reactions.

The presence of a halogen atom on a heterocyclic ring provides a reactive site for various transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, electrophilic halogen atoms can activate unsaturated systems by generating halonium intermediates, which can then be attacked by nucleophiles to yield highly functionalized heterocycles. researchgate.netacs.org The ability to control the formation and stereoselectivity of products based on the properties of the halogen atoms makes these compounds powerful tools for synthetic chemists. researchgate.netchemeo.comacs.org This strategic functionalization is crucial in the synthesis of a wide range of materials, from pharmaceuticals and agrochemicals to industrial copolymers and ligands. sigmaaldrich.com

Historical Context of Dichlorinated Cyclic Ethers in Chemical Synthesis

The study of dichlorinated cyclic ethers has a foundational history rooted in the exploration of fundamental organic reactions. 2,3-Dichlorotetrahydropyran is classically synthesized via the addition of chlorine to the double bond of 3,4-dihydro-2H-pyran. sigmaaldrich.comthieme-connect.de This electrophilic addition reaction typically proceeds readily in an ethereal solvent at low temperatures, yielding a mixture of cis- and trans-2,3-dichlorotetrahydropyran isomers. thieme-connect.dethieme-connect.de

Early research quickly established the synthetic utility of this compound. A key finding was the differential reactivity of the two chlorine atoms, with the halogen at the 2-position (adjacent to the ring oxygen) being significantly more reactive. sigmaaldrich.com This reactivity has been exploited in numerous synthetic applications. For instance, the reaction of this compound with Grignard reagents (RMgBr) allows for the selective substitution at the C-2 position to form 2-alkyl-3-chlorotetrahydropyrans. hmdb.caresearchgate.net These intermediates, in turn, have been used in reductive elimination reactions to stereoselectively synthesize (E)-alkenyl alcohols, a method pioneered by Paul and Riobé. hmdb.caresearchgate.net Additionally, hydrolysis of this compound with a base like sodium hydroxide (B78521) can produce tetrahydropyran-2,3-diol. These early transformations demonstrated the potential of dichlorinated cyclic ethers as valuable and versatile intermediates in multi-step organic synthesis.

Table 1: Synthesis of this compound via Chlorination This interactive table summarizes the typical laboratory synthesis of this compound.

| Reactant | Reagent | Solvent | Temperature | Products | Yield | Reference |

| 3,4-Dihydro-2H-pyran | Cl₂ | Diethyl ether | -5 °C | cis-2,3-Dichlorotetrahydropyran & trans-2,3-Dichlorotetrahydropyran | 93% (50:50 mixture) | thieme-connect.de |

Note: The product ratio can be shifted toward the trans-isomer (80:20) through subsequent epimerization. thieme-connect.de

Table 2: Physicochemical Properties of this compound This table outlines key physical and chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O |

| Molecular Weight | 155.02 g/mol |

| Isomers | cis (meso) and trans (racemic, dl) |

| Reactivity | The chlorine atom at the C-2 position is more reactive to nucleophilic substitution. sigmaaldrich.com |

Research Trajectories and Future Perspectives for this compound

Current and future research involving this compound is focused on leveraging its unique stereochemical and reactive properties for advanced organic synthesis. A significant area of investigation is the stereocontrol of its formation and subsequent reactions. It has been shown that the stereochemical outcome of the chlorination of 3,4-dihydro-2H-pyran can be influenced by solvent polarity, allowing for selective synthesis of either the cis or trans isomer. acs.org

Furthermore, nucleophilic displacement reactions on the separated isomers proceed with high stereoselectivity. For example, cis-2,3-dichlorotetrahydropyran reacts with nucleophiles to give exclusively trans products via inversion at the C-2 position. acs.org The trans isomer also yields cis products with inversion when reacting with strong nucleophiles. acs.org This predictable stereochemical behavior makes these compounds ideal precursors for the asymmetric synthesis of complex molecules, particularly natural products containing the tetrahydropyran (B127337) moiety.

Future perspectives lie in the application of these controlled transformations to construct intricate molecular frameworks that are otherwise difficult to access. The ability to selectively introduce various functional groups at the C-2 and C-3 positions with defined stereochemistry opens pathways to novel substituted tetrahydropyrans. These compounds are core structures in many biologically active molecules, and the development of efficient synthetic strategies using this compound as a chiral building block remains a promising and active area of chemical research. researchgate.netchemeo.comacs.org

Table 3: Selected Reactions of this compound This interactive table details key synthetic transformations of this compound.

| Isomer(s) | Reagent(s) | Product Type | Key Finding | Reference(s) |

| cis-2,3-Dichlorotetrahydropyran | NaSPh, NaOMe, NaN₃, KOAc | trans-2-Substituted-3-chlorotetrahydropyran | Exclusive inversion at C-2 position. | acs.org |

| trans-2,3-Dichlorotetrahydropyran | NaSPh | cis-2-Phenylthio-3-chlorotetrahydropyran | Inversion at C-2 position. | acs.org |

| Mixture of isomers | Grignard Reagents (RMgBr) | 2-Alkyl-3-chlorotetrahydropyran | Selective substitution at the more reactive C-2 position. | hmdb.ca, kpfu.ru, researchgate.net |

| Mixture of isomers | Sodium Hydroxide (NaOH) | Tetrahydropyran-2,3-diol | Hydrolysis of both chlorine atoms. |

Direct Halogenation Approaches

Direct halogenation stands as a principal route for the synthesis of this compound. This typically involves the chlorination of a tetrahydropyran derivative, where careful control of reaction conditions is crucial for achieving the desired product with high yield and selectivity.

Chlorination of Tetrahydropyran Precursors

The chlorination of 3,4-dihydro-2H-pyran is a common method for producing this compound. nih.gov This reaction is typically performed at low temperatures to control its exothermicity and prevent unwanted side reactions.

The electrophilic chlorination of tetrahydropyran and similar cyclic ethers like tetrahydrofuran (B95107) proceeds through an initial attack of an electrophilic chlorine species on the oxygen atom of the ring. This is followed by a series of steps that lead to the formation of the chlorinated product. In the case of unsaturated precursors like 3,4-dihydro-2H-pyran, the reaction begins with the electrophilic addition of chlorine to the double bond, forming a cyclic chloronium ion intermediate. libretexts.org This intermediate is then attacked by a chloride ion, leading to the formation of the dichlorinated product. The regioselectivity of this attack is influenced by the stability of the resulting carbocation-like transition state. msu.edu For saturated cyclic ethers, the reaction can be initiated by radical initiators, suggesting a free-radical mechanism under certain conditions.

The use of catalysts, particularly Lewis acids, can significantly influence the efficiency and selectivity of chlorination reactions. Lewis acids like iron(III) chloride (FeCl₃) can polarize the chlorine-chlorine bond, making the chlorine molecule more electrophilic and thus enhancing its reactivity towards the tetrahydropyran ring. scirp.org This catalytic approach can lead to higher yields and may influence the isomeric ratio of the resulting this compound. Other Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have also been employed to facilitate similar transformations in related systems. scirp.orgscirp.orgresearchgate.net The choice of catalyst can be critical in directing the reaction towards the desired product and minimizing the formation of byproducts.

The solvent system employed during the chlorination of tetrahydropyran precursors plays a crucial role in determining the ratio of cis and trans isomers of this compound. nih.gov In non-polar solvents such as pentane (B18724), the reaction tends to favor the formation of the cis-isomer. nih.gov Conversely, the use of polar solvents can lead to a higher proportion of the trans-isomer. nih.gov This solvent-dependent stereoselectivity is attributed to the differential stabilization of the reaction intermediates and transition states by the solvent molecules. acs.org For instance, in nucleophilic substitution reactions of tetrahydropyran acetals, polar solvents favor S_N1 pathways, while nonpolar solvents favor S_N2 pathways. nih.gov The choice of solvent, such as diethyl ether or pentane, also aids in controlling the reaction rate and dissipating the heat generated during the exothermic chlorination process. nih.govorgsyn.org

Table 1: Influence of Solvent on Isomer Ratio in the Chlorination of 3,4-Dihydropyran

| Solvent | Predominant Isomer | Reference |

| Pentane (non-polar) | cis-2,3-Dichlorotetrahydropyran | nih.gov |

| Polar Solvents | trans-2,3-Dichlorotetrahydropyran | nih.gov |

To maximize the yield of this compound, careful optimization of reaction parameters is essential.

Temperature: The chlorination of 3,4-dihydro-2H-pyran is typically conducted at very low temperatures, such as -78 °C, using a dry ice/acetone bath. nih.gov This low temperature is crucial to control the reaction's exothermicity and to minimize the formation of undesired byproducts.

Reagent Concentration: The concentration of the reactants, including the tetrahydropyran precursor and the chlorinating agent, must be carefully controlled to ensure an efficient reaction and to avoid over-chlorination.

Reaction Time: The reaction is generally allowed to proceed until the consumption of the starting material is complete, which can be monitored by the persistence of the yellow color of the chlorine solution. nih.gov Bubbling argon gas through the solution after the reaction is complete helps to remove excess chlorine. nih.gov

A reported procedure for the synthesis of this compound from 3,4-dihydro-2H-pyran in dry pentane at -78 °C yielded the product in 91-92% yield. nih.gov

Halogenation via Intermediate Trihalobutyl Ethers

An alternative synthetic route to chlorinated tetrahydropyran derivatives involves the formation of intermediate 1,2,4-trihalobutyl ethers. google.comgoogle.com This method starts with the halogenation of a substituted tetrahydrofuran or a related ether. google.comgoogle.com The resulting trihalobutyl ether can then be further transformed into the desired dichlorinated tetrahydropyran derivative. This multi-step approach offers a different pathway to access these compounds and may be advantageous for synthesizing specific substituted analogs.

Utilization of Zinc or Zinc Chloride as Catalysts in Halogenation Processes

The use of zinc chloride as a Lewis acid catalyst is documented in various organic syntheses, including halogenation reactions. umich.edusbq.org.br However, in the context of producing dichlorinated cyclic ethers, literature primarily details the use of zinc chloride for the synthesis of 2,3-dichlorotetrahydrofuran (B1583774). acs.org In one patented method involving the halogenation of tetrahydrofuran derivatives to yield 2,3-dichlorotetrahydrofuran, zinc or zinc chloride is employed to facilitate the addition reactions. A similar catalytic role is described in other literature for the furan (B31954) analogue. acs.org

While zinc chloride is a known catalyst for reactions like S-alkylation, N-acetylation, and the synthesis of various heterocyclic compounds, sbq.org.br specific, detailed research findings on its application as a catalyst in the direct halogenation of a pyran-based precursor to form this compound are not prominently featured in the reviewed literature. The catalysis for the furan derivative involves optimizing catalyst loading (1-5 mol% for ZnCl₂) and temperature (60-100°C) to balance reactivity and byproduct formation.

Exploration of Precursor Tetrahydrofuran Derivatives in this Route

The synthesis of a six-membered tetrahydropyran ring from a five-membered tetrahydrofuran precursor would necessitate a ring-expansion reaction, a complex transformation. The available scientific literature does not describe a direct synthetic route from tetrahydrofuran derivatives to this compound.

Conversely, research has demonstrated the opposite transformation: a ring contraction of this compound to produce derivatives of tetrahydrofuran. rsc.org In one study, this compound was reacted with propane-1,3-dithiol and titanium(IV) chloride in dichloromethane. This reaction did not preserve the pyran ring but instead yielded 2-(tetrahydrofuran-2-yl)-1,3-dithiane, a dithioacetal of tetrahydrofuran-2-carbaldehyde, in 73% yield. rsc.org This indicates that under certain conditions, the pyran ring of this compound is susceptible to rearrangement and contraction to a furan ring system.

The more conventional and direct precursor for synthesizing this compound is 3,4-dihydro-2H-pyran, which undergoes direct chlorination. rsc.orgorgsyn.orgsigmaaldrich.com

Strategies for Isolation and Purification of Intermediates

The isolation and purification of intermediates in the synthesis of this compound are highly dependent on the stability of the specific intermediate compounds formed.

In some multi-step syntheses, the chlorinated pyran is not isolated at all. For instance, in one procedure, a solution of this compound is prepared by passing anhydrous chlorine through a solution of dihydropyran in diethyl ether at low temperatures (-30°C to -10°C). orgsyn.org The resulting colorless solution of the product is then stored at -30°C and used directly in the subsequent reaction step without purification. orgsyn.org

In pathways involving sulfenyl halides, certain intermediates prove to be too unstable for isolation. The reaction between ethanesulfenyl chloride and 3,4-dihydro-2H-pyran initially forms a chloroether, trans-3-alkylthio-2-chlorotetrahydropyran, which decomposes upon attempts at isolation. cdnsciencepub.com However, the final product of a related transformation, this compound, can be successfully isolated from the reaction mixture by fractional distillation. cdnsciencepub.com Similarly, the purification of stable dithioacetal derivatives made from this compound is also achieved through distillation of the residual oil after work-up. rsc.org

Indirect Synthetic Routes

Conversion from Monochlorodihydropyran Derivatives through Addition Reactions

An indirect route to this compound has been demonstrated starting from a monochlorinated dihydropyran derivative. This is not a simple, single-step addition but a sequential transformation. Research shows that 3-chloro-2-ethylthiotetrahydropyran can be converted into this compound. cdnsciencepub.com

The precursor, 3-chloro-2-ethylthiotetrahydropyran, is synthesized as a mixture of cis and trans isomers from the reaction of ethyl mercaptan with 5-chloro-3,4-dihydro-2H-pyran in the presence of sulfur dioxide. cdnsciencepub.comcdnsciencepub.com When this sulfur-containing intermediate is treated with ethanesulfenyl chloride, it yields this compound along with diethyl disulfide as a byproduct. cdnsciencepub.com This reaction proceeds to a high yield, and the formation of this compound was confirmed by the absence of signals for 2-chloro-3-ethylthiotetrahydropyran in the NMR spectrum of the reaction mixture and through isolation by fractional distillation. cdnsciencepub.com

Transformations Involving Sulfenyl Halides and Organoselenium Reagents

Sulfenyl halides and organoselenium reagents are known for their reactivity toward alkenes, providing pathways to various functionalized molecules.

Sulfenyl Halides: As detailed in the sections below, sulfenyl halides, such as ethanesulfenyl chloride, react with dihydropyran to form intermediates that can lead to this compound. cdnsciencepub.com Sulfenyl chlorides are generally reactive compounds that act as a source of RS+ and are used to form new sulfur-carbon bonds. cdnsciencepub.comcdnsciencepub.com

Organoselenium Reagents: Organoselenium compounds have become important reagents in organic synthesis due to their unique reactivity, often under mild conditions. pageplace.de Selenenyl halides (R-Se-X) are known to add to alkenes, which is a primary method for introducing selenium into organic molecules. windows.netwikipedia.org This process, known as selenofunctionalization, allows for the introduction of vicinal functional groups. windows.net While the general reactivity of organoselenium reagents with alkenes is well-established, specific literature detailing their use to synthesize this compound was not identified in the searched results.

Reaction of Ethanesulfenyl Chloride with 3,4-Dihydro-2H-pyran

The reaction of ethanesulfenyl chloride with 3,4-dihydro-2H-pyran has been studied to understand its mechanism and products. cdnsciencepub.comcdnsciencepub.com When the reaction is conducted at low temperatures, such as -40°C, nuclear magnetic resonance (NMR) analysis of the crude mixture shows that the product is trans-2-chloro-3-ethylthiotetrahydropyran. cdnsciencepub.comcdnsciencepub.com

The proposed mechanism involves an initial nucleophilic attack of the unsaturated ether (3,4-dihydro-2H-pyran) on the ethanesulfenyl chloride. cdnsciencepub.com This leads to the formation of an intermediate oxocarbonium-episulfonium ion. Subsequent attack by a chloride ion results in the formation of the trans-3-alkylthio-2-chlorotetrahydropyran. This intermediate is unstable and could not be isolated. cdnsciencepub.com

As mentioned previously (Section 2.2.1), a related compound, 3-chloro-2-ethylthiotetrahydropyran, serves as a direct precursor in a subsequent step. When treated with ethanesulfenyl chloride, it is converted in high yield to this compound and diethyl disulfide. cdnsciencepub.com This transformation provides a clear, albeit indirect, pathway from dihydropyran to the target dichlorinated compound via sulfenyl chloride chemistry.

Data Tables

Table 1: Reaction of 3,4-Dihydro-2H-pyran with Ethanesulfenyl Chloride

| Parameter | Details | Source |

|---|---|---|

| Reactants | 3,4-Dihydro-2H-pyran, Ethanesulfenyl Chloride | cdnsciencepub.comcdnsciencepub.com |

| Temperature | -40°C | cdnsciencepub.comcdnsciencepub.com |

| Initial Product | trans-2-chloro-3-ethylthiotetrahydropyran | cdnsciencepub.comcdnsciencepub.com |

| Intermediate Stability | Decomposes on attempted isolation | cdnsciencepub.com |

Table 2: Conversion of Thioether Intermediate to this compound

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 3-chloro-2-ethylthiotetrahydropyran | cdnsciencepub.com |

| Reagent | Ethanesulfenyl Chloride | cdnsciencepub.com |

| Products | This compound, Diethyl disulfide | cdnsciencepub.com |

| Yield | High | cdnsciencepub.com |

| Purification Method | Fractional Distillation | cdnsciencepub.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

5631-95-8 |

|---|---|

Formule moléculaire |

C5H8Cl2O |

Poids moléculaire |

155.02 g/mol |

Nom IUPAC |

2,3-dichlorooxane |

InChI |

InChI=1S/C5H8Cl2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2 |

Clé InChI |

PHMXXMFOSQBXNV-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C(OC1)Cl)Cl |

Origine du produit |

United States |

Synthetic Methodologies for 2,3 Dichlorotetrahydropyran

Reaction of Benzeneselenenyl Chloride with 3,4-Dihydro-2H-pyran

The synthesis of 2,3-dichlorotetrahydropyran can be achieved through the reaction of benzeneselenenyl chloride with 3,4-dihydro-2H-pyran. This process involves a sequential reaction where an initial addition is followed by a subsequent conversion to the final dichlorinated product.

Detailed research findings indicate that the initial reaction is the addition of benzeneselenenyl chloride to 3,4-dihydro-2H-pyran. researchgate.netcdnsciencepub.comcdnsciencepub.com This electrophilic addition, conducted in methylene (B1212753) chloride at 25°C, proceeds under kinetic control to yield Markownikoff adducts: cis- and trans-2-chloro-3-phenylseleno-tetrahydropyran. cdnsciencepub.comcdnsciencepub.com The formation of these adducts is nonstereospecific. cdnsciencepub.com

An important characteristic of this initial addition is its reversibility. researchgate.netcdnsciencepub.comcdnsciencepub.com The formed 2-chloro-3-phenylseleno-tetrahydropyran adducts are not the final, stable products under the reaction conditions. Instead, they further react with the benzeneselenenyl chloride present in the mixture. researchgate.netcdnsciencepub.comcdnsciencepub.com This subsequent reaction leads to the formation of diphenyl diselenide and the desired this compound in good yield. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net Throughout the process, under both kinetic and thermodynamic control, no evidence has been found for the formation of the isomeric 3-chloro-2-phenylselenotetrahydropyran. cdnsciencepub.comcdnsciencepub.com

Kinetic studies of the addition of benzeneselenenyl chloride to 3,4-dihydro-2H-pyran have shown the reaction to exhibit second-order kinetics, being first order in both the olefin and the selenenyl chloride. cdnsciencepub.com The proposed mechanism involves the formation of a seleniranium ion intermediate, which then opens to an oxacarbonium ion prior to the product-determining step. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The initial product distribution under kinetically controlled conditions is detailed in the table below.

Table 1: Product Distribution from the Reaction of Benzeneselenenyl Chloride with 3,4-Dihydro-2H-pyran

| Product | Stereochemistry | Yield (%) |

|---|---|---|

| 2-Chloro-3-phenylseleno-tetrahydropyran | trans | 65 |

| 2-Chloro-3-phenylseleno-tetrahydropyran | cis | 35 |

Reaction Conditions: Methylene chloride solvent at 25°C. researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 2: Summary of Reactants and Final Products

| Reactant(s) | Intermediate(s) | Final Product(s) |

|---|---|---|

| 3,4-Dihydro-2H-pyran, Benzeneselenenyl Chloride | cis- and trans-2-Chloro-3-phenylseleno-tetrahydropyran | This compound, Diphenyl diselenide |

Reaction Mechanisms and Reactivity Profiles of 2,3 Dichlorotetrahydropyran

Nucleophilic Substitution Reactions

The presence of two chlorine atoms on the tetrahydropyran (B127337) ring renders the C2 and C3 positions electrophilic and susceptible to attack by nucleophiles. The outcomes of these reactions are influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.

Investigation of Halogen Displacement by Various Nucleophiles (Hydroxide Ions, Amines, Thiophenols, Methoxides, Azides, Acetates)

The displacement of the halogen atoms in 2,3-Dichlorotetrahydropyran has been investigated with a range of nucleophiles. These reactions typically proceed via SN2 or SN1 mechanisms, depending on the reaction conditions and the substrate's structure. orgsyn.orgcdnsciencepub.com For secondary halides like this compound, both pathways are possible. orgsyn.org

Hydroxide (B78521) Ions: In reactions with hydroxide ions, such as from sodium hydroxide, the chlorine atoms are displaced to form the corresponding diol, 2,3-dihydroxytetrahydropyran. Such reactions are analogous to those observed with 2,3-dichlorotetrahydrofuran (B1583774), which yields 2,3-dihydroxytetrahydrofuran.

Amines: Primary amines can act as nucleophiles, attacking the chlorinated carbon centers to yield 2,3-diamino-substituted tetrahydropyran derivatives. The reaction with aniline, a common amine, has been documented. royalholloway.ac.uk

Thiophenols: Thiophenols are potent sulfur nucleophiles that can displace halides. wikipedia.orgekb.eg In a related reaction, this compound was treated with a trithiocarbonate (B1256668) nucleophile, which resulted in the substitution of both chlorine atoms to form a fused heterocyclic system, highlighting the reactivity of the C-Cl bonds with sulfur-based nucleophiles. nih.gov

Methoxides: The reaction of 2,3-dihalotetrahydropyrans with sodium methoxide (B1231860) has been studied to understand the steric course of the substitution. molaid.com Sodium methoxide is a strong nucleophile and base, which can lead to both substitution and elimination products. vedantu.comrsc.org

Azides: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group. nottingham.ac.uk This reaction is a common method for synthesizing organic azides from alkyl halides, which can then be reduced to primary amines. nottingham.ac.ukdrugfuture.com The reaction of halogenated precursors with sodium azide is a well-established route for forming azido-substituted compounds. drugfuture.comrsc.org

Acetates: Nucleophilic substitution using acetate (B1210297) salts, such as sodium acetate, can be used to replace the chloro groups with acetoxy groups. 130.113.111 Subsequent hydrolysis of the resulting acetate esters would yield the diol. royalholloway.ac.uk

The table below summarizes the expected products from the nucleophilic substitution reactions on this compound.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2,3-Dihydroxytetrahydropyran |

| Amine | Aniline (C₆H₅NH₂) | 2,3-Di(phenylamino)tetrahydropyran |

| Thiophenol | Thiophenol (C₆H₅SH) | 2,3-Di(phenylthio)tetrahydropyran |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2,3-Dimethoxytetrahydropyran |

| Azide | Sodium Azide (NaN₃) | 2,3-Diazidotetrahydropyran |

| Acetate | Sodium Acetate (CH₃COONa) | 2,3-Diacetoxytetrahydropyran |

Kinetic and Thermodynamic Aspects of Nucleophilic Attack at the Dichlorinated Positions

The kinetics of nucleophilic substitution reactions are generally second-order (SN2) or first-order (SN1). tdl.org

SN2 Mechanism: In a bimolecular (SN2) process, the rate of reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. cdnsciencepub.com The reaction proceeds in a single, concerted step involving a five-coordinate transition state. molaid.com This pathway is favored by strong nucleophiles and polar aprotic solvents. tdl.org

SN1 Mechanism: In a unimolecular (SN1) process, the reaction rate is dependent only on the concentration of the substrate. orgsyn.org This mechanism involves a two-step process where the rate-determining step is the formation of a carbocation intermediate. molaid.com It is favored by polar protic solvents and can be subject to rearrangements. molaid.com

For a secondary dihalide like this compound, both mechanisms may compete. The presence of the electronegative oxygen atom in the ring can influence the stability of any potential carbocation intermediate at the C2 position. The thermodynamic stability of the products is a driving force for these reactions, where relatively weak carbon-chlorine bonds are replaced by stronger carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Cycloaddition Chemistry

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. These reactions are a powerful tool in organic synthesis for constructing ring systems.

Diels-Alder Type Reactions with Dienes and Related Unsaturated Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govwikipedia.orgiitk.ac.in While this compound itself is not a standard diene or dienophile, it could potentially undergo an elimination reaction to form an unsaturated dihydropyran, which could then participate in Diels-Alder reactions. More directly, related chlorinated alkenes can act as dienophiles. sigmaaldrich.com The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is a common method for synthesizing heterocyclic rings like pyrans. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

Ring-Opening and Cyclization Processes

The tetrahydropyran ring, while generally stable, can undergo cleavage under specific reaction conditions, particularly when activated by substituents.

In one reported reaction, treatment of this compound with a sulfur-based nucleophile led to a product resulting from the cleavage of the pyran ring. nih.gov This suggests that after an initial nucleophilic substitution, subsequent electronic rearrangement can induce ring-opening. Mechanistically, this could be triggered by the formation of an unstable intermediate, such as an oxonium ion, which facilitates the cleavage of a C-O bond. nih.gov

Another example of ring scission involves the reaction of 3-chlorotetrahydro-2-phenethylpyran (derived from this compound) with sodium, which results in the opening of the pyran ring to yield 7-phenylhept-4-en-1-ol. rsc.org

Conversely, cyclization reactions are fundamental to the synthesis of the tetrahydropyran ring system itself. The Prins cyclization, for instance, is a well-established method for creating tetrahydropyran rings from homoallylic alcohols and aldehydes. organic-chemistry.orgrsc.org While not a reaction of this compound, these processes are key to forming its core structure and related derivatives. purdue.edu

Mechanistic Insights into Ring-Opening Reactions Facilitated by Halogen Substituents

The presence of halogen substituents on the tetrahydropyran ring significantly influences its susceptibility to ring-opening reactions. These reactions can be initiated through various mechanisms, often leading to the formation of functionalized acyclic compounds.

One notable pathway is a reductive ring-scission, which can be achieved using metallic sodium. The stereochemical outcome of this reaction for 2-substituted 3-halogenotetrahydropyrans is highly dependent on the conformation of the starting material. tdl.org The mechanism is believed to proceed through a carbanion intermediate. tdl.org This intermediate is formed from both cis and trans stereoisomers and undergoes rapid inversion. The subsequent ring scission is also fast, occurring before conformational inversion of the ring, which means the stereochemistry of the resulting olefinic alcohol is controlled by the initial, most stable conformation of the tetrahydropyran ring. tdl.org

Ring-opening can also be triggered under different conditions. For instance, the reaction of a dithiolopyranthione, synthesized from this compound, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) results in pyran ring cleavage. orgsyn.org This process is part of a more complex rearrangement cascade. orgsyn.org Additionally, the ring-opening of cyclic ethers can be initiated by halogen bond complexes formed between reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) and triphenylphosphine (B44618) under blue light irradiation. orgsyn.org This process generates a key phosphine (B1218219) radical cation intermediate that facilitates the ring-opening. orgsyn.org

Intramolecular and Intermolecular Cyclization Pathways

This compound serves as a precursor for various cyclization reactions, leading to more complex heterocyclic systems. A key example is its reaction with a bis-sulfur nucleophile, such as one derived from carbon disulfide (CS2) and sodium hydrosulfide (B80085) (NaSH), in an intermolecular cyclization. orgsyn.org This reaction proceeds via an initial nucleophilic substitution of the chlorine at the C-2 position, followed by a second intramolecular attack at C-3 to form a bicyclic tetrahydro-3αH- Current time information in Bangalore, IN.barnesandnoble.comdithiolo[4,5-β]pyran-2-thione. orgsyn.org The reaction is stereoselective, favoring the formation of the cis-fused product. orgsyn.org

| Reaction Type | Reactants | Product | Key Features | Reference |

| Intermolecular Cyclization | This compound, CS2, NaSH | Tetrahydro-3αH- Current time information in Bangalore, IN.barnesandnoble.comdithiolo[4,5-β]pyran-2-thione | Stereoselective formation of a bicyclic system via double nucleophilic substitution. | orgsyn.org |

Elimination Reactions

Elimination reactions of this compound, specifically dehydrochlorination, provide a pathway to unsaturated dihydropyran derivatives. These reactions typically proceed via β-elimination mechanisms.

β-Elimination Mechanisms and Their Variants

The most common mechanism for the dehydrohalogenation of alkyl halides is the E2 (bimolecular elimination) mechanism, which involves a single, concerted step. organicmystery.comlibretexts.org In this process, a base abstracts a proton from a β-carbon at the same time as the leaving group (chloride) departs from the α-carbon, forming a double bond. organicmystery.com For this compound, there are two potential leaving groups (the chlorine atoms at C-2 and C-3) and adjacent protons that can participate.

The reaction is typically promoted by a strong base, such as an alkoxide in an alcoholic solution. organicmystery.com The choice of base is crucial; for instance, an alcoholic solution of potassium hydroxide contains alkoxide ions (RO⁻), which are a much stronger base than the hydrated hydroxide ions (OH⁻) in an aqueous solution, and thus preferentially induce elimination over substitution. organicmystery.com

Another possible mechanism is the E1cb (unimolecular elimination via conjugate base) mechanism. This two-step pathway involves the formation of a carbanion intermediate followed by the departure of the leaving group. tdl.org This mechanism is favored when the β-hydrogen is particularly acidic and the leaving group is poor. A merging of the E2 and E1cb mechanisms has been proposed where the carbanion intermediate becomes so unstable that its lifetime is less than a vibrational period of the carbon-halogen bond, effectively enforcing a concerted E2 process. tdl.org

Factors Governing Regio- and Stereoselectivity in Elimination Processes

The regioselectivity of elimination reactions addresses which constitutional isomer of the alkene is formed when multiple β-hydrogens are available. miracosta.edudalalinstitute.com In the case of a substituted this compound, elimination could potentially lead to different dihydropyran isomers. The Zaitsev rule generally predicts that the major product will be the more stable, more highly substituted alkene. libretexts.org However, the use of a sterically bulky base can reverse this selectivity, leading to the formation of the less substituted (Hofmann) product due to steric hindrance. dalalinstitute.com

Stereoselectivity concerns the formation of a specific stereoisomer (e.g., E vs. Z, or cis vs. trans). dalalinstitute.com E2 reactions exhibit high stereoselectivity, governed by the stereochemical relationship between the departing proton and leaving group. libretexts.org The reaction strongly prefers an anti-periplanar geometry, where the proton and the leaving group are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. libretexts.orglibretexts.org In cyclic systems like tetrahydropyran, this requirement means that the two groups must be in a trans-diaxial arrangement for the elimination to occur efficiently. libretexts.org This conformational requirement can override the Zaitsev rule, dictating the regiochemical outcome based on which β-protons are accessible in the necessary axial orientation. libretexts.org

The stereoselectivity of the related reductive ring-scission reaction is also strictly controlled by conformational factors. tdl.org The high stereoselectivity for (E)-alkenols from both cis- and trans-tetrahydropyrans is explained by the reaction proceeding through the most stable chair conformation, where the bulky substituent occupies an equatorial position. tdl.org

| Factor | Influence on Elimination | Governing Principle/Rule | Reference |

| Base Strength | Strong bases (e.g., alkoxides) favor E2 elimination. | - | organicmystery.com |

| Base Size | Sterically bulky bases can favor the less substituted alkene. | Hofmann Rule | dalalinstitute.com |

| Product Stability | The more substituted, more stable alkene is typically the major product. | Zaitsev's Rule | libretexts.org |

| Stereochemistry | Requires an anti-periplanar (trans-diaxial in rings) arrangement of H and leaving group. | Anti-periplanar transition state | libretexts.org |

Rearrangement Reactions

Derivatives of this compound can undergo significant molecular reorganizations, leading to products with substantially different carbon skeletons.

Deep-seated Molecular Rearrangements in Derived Chemical Systems

A notable example of a deep-seated molecular rearrangement is observed when a dithiolopyranthione, derived from this compound, is treated with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). orgsyn.org This reaction triggers a highly unusual fragmentation and rearrangement cascade. orgsyn.org In addition to isomerization of the starting material, the reaction yields a 4-benzyl-5-(3-hydroxypropyl)-1,3-dithiole-2-thione. orgsyn.org

The proposed mechanism for this transformation involves DDQ triggering the reaction through a sequence of proton and electron transfers. orgsyn.org Mechanistic studies suggest an equilibrium radical trapping sequence is at play. Refluxing the dithiolopyranthione in formic acid equilibrates the trans-fused pyran dithiolate to the cis-fused isomer. orgsyn.org In the presence of DDQ, the pyran ring opens, accompanied by the formation of a benzylic radical which can then trap a hydroxy dithione intermediate, ultimately leading to the rearranged dithiole-2-thione product. orgsyn.org

Role of Intermediates (e.g., Carbanions, Oxacarbonium Ions) in Rearrangement Pathways

The rearrangement pathways of this compound are significantly influenced by the formation of transient, high-energy species known as reactive intermediates. Among these, carbanions and oxacarbonium ions play pivotal roles in dictating the course and stereochemical outcome of various transformations. Understanding the nature and behavior of these intermediates is crucial for elucidating the complex reaction mechanisms associated with this halogenated heterocycle.

Carbanions as Reactive Intermediates:

A carbanion is an anionic species where a carbon atom possesses an unshared pair of electrons, resulting in a negative charge. libretexts.orgcollegedunia.com These intermediates are typically trigonal pyramidal in geometry and are highly reactive nucleophiles. libretexts.orgnumberanalytics.com Their formation in reactions involving this compound often occurs through the abstraction of a proton by a strong base or via reductive metal-halogen exchange. numberanalytics.comrsc.org

In the context of rearrangement pathways, carbanions are particularly relevant in ring-scission reactions. Research on the sodium-mediated ring-scission of 2-substituted 3-halogenotetrahydropyrans provides strong evidence for the involvement of a carbanionic intermediate. rsc.org It is proposed that both cis- and trans-isomers of the starting material can lead to the formation of a common, rapidly inverting 3-carbanion. rsc.org This intermediate, however, is highly reactive and undergoes subsequent ring-opening faster than it can be trapped or undergo conformational inversion. rsc.org The stereoselectivity of the resulting olefinic alcohol is therefore controlled by the initial conformation of the tetrahydropyran ring from which the carbanion is formed. rsc.org

The stability of the carbanion intermediate is a key factor influencing the reaction pathway. This stability is determined by several factors, including inductive effects, hybridization, and the potential for resonance stabilization. libretexts.org In elimination reactions, the formation of a carbanion can lead to an E1cB (Elimination Unimolecular conjugate Base) mechanism. tdl.org This pathway becomes significant when the substrate has an acidic proton and a relatively poor leaving group. tdl.org The initial deprotonation forms a carbanion, which then expels the leaving group in a subsequent step. tdl.org

Oxacarbonium Ions in Rearrangement Pathways:

Oxacarbonium ions, also referred to as oxocarbenium ions, are cationic species characterized by a positively charged oxygen atom double-bonded to a carbon atom, or more accurately represented as a resonance hybrid with a significant contribution from a carbocation adjacent to an oxygen atom. These intermediates are key in the reactions of many cyclic ethers, including derivatives of tetrahydropyran. researchgate.netresearchgate.netcdnsciencepub.com

The formation of oxacarbonium ions is prominent in reactions involving the electrophilic addition of halogens to dihydropyrans, the precursors to this compound. researchgate.netcdnsciencepub.com The mechanism is believed to proceed through an initial halonium ion, which can then open to form a more stable oxacarbonium ion. researchgate.net The involvement of the ring oxygen in stabilizing the positive charge is a critical feature of this intermediate. researchgate.netcdnsciencepub.com

Computational studies on related halogenated six-membered ring systems have confirmed that open-form oxocarbenium ions are the reactive intermediates, rather than a three-membered halonium ion. researchgate.net The stereochemical outcome of nucleophilic attack on these intermediates is influenced by several factors:

The relative stabilities of the intermediate ions. researchgate.netcdnsciencepub.com

The conformation of the pyranose ring. researchgate.netcdnsciencepub.com

The anomeric effect, which stabilizes the transition state. researchgate.netcdnsciencepub.com

The nature of the nucleophile and solvent. researchgate.netresearchgate.net

The table below summarizes the key characteristics and roles of carbanion and oxacarbonium ion intermediates in the reactions of this compound and related compounds.

| Intermediate | Structure & Characteristics | Formation | Role in Rearrangement Pathways | Influencing Factors |

| Carbanion | Anionic species with a negatively charged, trivalent carbon (R₃C⁻). libretexts.org Typically sp³ hybridized and pyramidal. googleapis.com Acts as a strong nucleophile. libretexts.org | Proton abstraction by a strong base; Reductive cleavage of a carbon-halogen bond. numberanalytics.comrsc.org | Key intermediate in base-promoted elimination (E1cB) and ring-scission reactions. rsc.orgtdl.org Leads to the formation of unsaturated products. rsc.org | Stability (inductive effects, resonance), base strength, leaving group ability. libretexts.orgtdl.org |

| Oxacarbonium Ion | Cationic species with a positive charge delocalized between a carbon and an adjacent ring oxygen atom. researchgate.net Planar geometry at the carbocationic center. | Opening of a precursor halonium ion; Heterolytic cleavage of a C-X bond at the anomeric center, assisted by the ring oxygen. researchgate.netresearchgate.netcdnsciencepub.com | Directs the stereochemical outcome of nucleophilic substitution and addition reactions. researchgate.netcdnsciencepub.com Determines whether products of kinetic or thermodynamic control are formed. researchgate.net | Stereoelectronics (anomeric effect), ring conformation, nature of the halogen and nucleophile. researchgate.netcdnsciencepub.com |

Stereochemical Investigations of 2,3 Dichlorotetrahydropyran

Diastereomeric and Enantiomeric Considerations

The two stereogenic centers in 2,3-dichlorotetrahydropyran mean that it can exist as two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The spatial arrangement of the two chlorine atoms relative to the plane of the pyran ring defines these diastereomers and dictates their physical and chemical properties.

Synthesis and Separation of Stereoisomers

The primary route for the synthesis of this compound is the electrophilic addition of chlorine to 3,4-dihydro-2H-pyran. This reaction typically proceeds to give a mixture of the cis and trans diastereomers. youtube.com The reaction can be carried out by passing dry chlorine gas through 3,4-dihydro-2H-pyran, often in an inert solvent like carbon tetrachloride or without any solvent at all, to yield the dichlorinated product. youtube.com

Another method involves the reaction of 2-chloro-3-phenylseleno-tetrahydropyran with benzeneselenenyl chloride, which also yields this compound. nih.gov The separation of the resulting cis and trans isomers is generally achieved using chromatographic techniques, such as gas chromatography or column chromatography, which exploit the differences in polarity and physical properties of the diastereomers.

Conformational Analysis and Equilibria of Dichlorotetrahydropyrans

The conformational preferences of the this compound isomers are governed by a combination of steric and electronic effects, most notably the anomeric effect. The tetrahydropyran (B127337) ring adopts a chair conformation to minimize torsional strain. In this conformation, the substituents at C2 and C3 can occupy either axial or equatorial positions.

For the trans-isomer, two chair conformations are possible: one with the chlorine atoms in a diaxial arrangement (a,a) and another with a diequatorial arrangement (e,e). For the cis-isomer, the possible chair conformations are axial-equatorial (a,e) and equatorial-axial (e,a).

The stability of these conformers is significantly influenced by the anomeric effect. This electronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a pyran ring to prefer an axial orientation, as this allows for a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-Cl bond. nih.govrsc.org This effect often overrides the steric preference for a substituent to be in the more spacious equatorial position. Consequently, conformers with an axial chlorine at C2 are often more stable than would be predicted based on steric hindrance alone. The equilibrium between these conformers is dynamic, with the population of each state determined by its relative free energy.

Stereoselectivity in Synthetic Transformations

The stereochemistry of this compound not only defines its ground-state properties but also plays a crucial role in directing the stereochemical outcome of its reactions.

Influence of Reaction Conditions on Cis/Trans Ratio in Chlorination

The ratio of cis to trans diastereomers produced during the chlorination of 3,4-dihydro-2H-pyran can be influenced by the reaction conditions. The mechanism of chlorine addition to the double bond is believed to proceed through a cyclic chloronium ion intermediate. The subsequent attack by a chloride ion occurs from the backside, leading to an anti-addition and favoring the trans product.

However, the stereoselectivity is not always perfect. The choice of solvent is a critical factor. youtube.com Polar, nucleophilic solvents can participate in the reaction, potentially opening the chloronium ion to form solvent-incorporated products or altering the pathway of chloride attack, thus affecting the final cis/trans ratio. youtube.com Performing the reaction in non-polar, inert solvents like carbon tetrachloride or chloroform, or even neat, is common practice to minimize these side reactions and exert better control over the stereochemical outcome. youtube.com

Table 1: Effect of Solvent on Chlorination Reactions

| Solvent Type | Potential Influence on Stereoselectivity |

|---|---|

| Non-polar (e.g., CCl₄) | Minimizes solvent participation, generally favoring the kinetic anti-addition product. |

| Polar, Aprotic | Can stabilize charged intermediates, potentially affecting the transition state energies for cis and trans pathways. |

Stereochemical Outcome of Nucleophilic Displacements at Chiral Centers

Nucleophilic substitution reactions at the C2 and C3 positions of this compound are mechanistically complex, with the stereochemical outcome depending on the nature of the nucleophile and the stability of potential intermediates. Substitution at the anomeric C2 position is particularly interesting.

These reactions often proceed through an SN1-like mechanism involving the formation of a planar, halogen-stabilized oxocarbenium ion intermediate. rsc.org The nucleophile can then attack this intermediate from either face. The stereoselectivity of this attack is often modest and can be eroded as the nucleophilicity of the attacking species increases. rsc.org Weaker nucleophiles tend to exhibit higher stereoselectivity, while stronger, more reactive nucleophiles show less discrimination, leading to a mixture of stereoisomers. The presence of the adjacent chlorine atom at C3 can also exert an electronic and steric influence, further guiding the direction of nucleophilic attack.

Table 2: Influence of Nucleophile Strength on Stereoselectivity

| Nucleophile Strength | General Stereochemical Outcome |

|---|---|

| Weak | Higher stereoselectivity, often favoring attack from the less hindered face or the face dictated by stereoelectronic control. |

Stereocontrol in Ring-Scission Reactions

Ring-scission, or ring-opening, reactions of this compound provide a pathway to functionalized acyclic compounds, where the stereochemistry of the starting material can be translated into the final product. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism and the conformation of the tetrahydropyran ring at the moment of scission.

For instance, reductive ring-scission using reagents like sodium can proceed via a carbanion intermediate. The conformation of the pyran ring controls the geometry of the resulting olefinic alcohol. If the ring scission is faster than conformational inversion of the ring, the initial conformation dictates the (E)/(Z) configuration of the product. Therefore, starting with a specific diastereomer of this compound allows for a degree of stereocontrol over the geometry of the double bond in the acyclic product. The high stereoselectivity of such scissions in related 2-substituted 3-chlorotetrahydropyrans demonstrates the principle that conformational control is key to achieving stereocontrol in the product.

Stereoelectronic Effects in Reaction Pathwaysnih.gov

Stereoelectronic effects are fundamental in dictating the preferred reaction pathways of this compound by influencing the stability of intermediates and transition states.

Relative Stabilities of Halonium and Oxocarbonium Ion Intermediatesnih.gov

In reactions of this compound that proceed through cationic intermediates, two primary species can be considered: a cyclic halonium (specifically, chloronium) ion and an open-chain oxocarbenium ion. The relative stability of these intermediates is a key determinant of the reaction mechanism and stereochemical outcome.

The formation of a bridged chloronium ion involves the participation of the chlorine atom at C-2 or C-3 with the adjacent carbon atom. This would lead to a rigid, three-membered ring structure. Nucleophilic attack on such an intermediate would be expected to occur via an SN2-like mechanism, resulting in anti-addition.

Alternatively, an oxocarbenium ion can form, where the positive charge is stabilized by the ring oxygen through resonance. Computational studies on related α-halogenated tetrahydropyrans suggest that the open-form oxocarbenium ion is often the more stable and likely reactive intermediate compared to the corresponding halonium ion. The presence of the electron-withdrawing chlorine at C-3 would further influence the stability of the oxocarbenium ion.

The following table summarizes the general characteristics of these two intermediates:

| Intermediate | Structure | Key Stabilizing Factor | Predicted Stereochemical Outcome |

| Chloronium Ion | Bridged, three-membered ring | Neighboring group participation of chlorine | Anti-addition |

| Oxocarbenium Ion | Planar, sp2-hybridized carbon | Resonance with ring oxygen | Mixture of syn and anti addition, depending on facial selectivity |

Anomeric Effect and Its Influence on Transition State Stabilitynih.gov

The anomeric effect not only influences the ground-state conformation of this compound but also plays a crucial role in stabilizing the transition states of reactions involving the anomeric center. In a reaction proceeding via an oxocarbenium ion, the developing positive charge at C-2 leads to a transition state that has significant oxocarbenium ion character.

The orientation of the C-3 chloro substituent can influence the stability of this transition state. An axial C-3 chloro substituent can participate in hyperconjugative interactions with the developing p-orbital at C-2, potentially stabilizing the transition state. Conversely, an equatorial C-3 chloro substituent would have a different stereoelectronic interaction. The anomeric effect at C-2, by favoring an axial disposition of the chlorine, pre-organizes the molecule in a conformation that can influence the energy of the transition state for its departure and the subsequent attack of a nucleophile. This stabilization of the transition state can lead to an enhancement of the reaction rate and can dictate the stereochemical course of the reaction.

Solvation Effects on Intermediate Cation Formation and Reactivitynih.gov

The choice of solvent can have a profound impact on the reaction pathways of this compound by differentially solvating the ground state, transition states, and intermediates. Polar, protic solvents are particularly effective at stabilizing charged species like oxocarbenium and halonium ions.

An increase in solvent polarity can favor reaction pathways that involve the formation of more charge-separated intermediates. For example, a more polar solvent would better stabilize the oxocarbenium ion compared to a less polar solvent, potentially favoring SN1-type reactions. In contrast, less polar solvents might favor concerted or SN2-like mechanisms.

The ability of the solvent to form hydrogen bonds can also be a significant factor. Solvents that can act as hydrogen bond donors can specifically solvate the ring oxygen and the chlorine atoms, influencing their electron-donating or -withdrawing properties and thereby affecting the stability of cationic intermediates. The differential solvation of the transition states leading to different stereoisomeric products can also be a source of stereoselectivity.

The following table provides a general overview of the expected influence of solvent polarity on the reaction mechanism:

| Solvent Polarity | Favored Intermediate | Likely Reaction Pathway |

| High | Oxocarbenium ion | SN1-like |

| Low | Less charge-separated | SN2-like or concerted |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 2,3-Dichlorotetrahydropyran in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of proton and carbon environments and their connectivities can be assembled.

Applications of 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, ROESY, HSQC, HMBC) for Definitive Structure Assignment

The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. Protons on carbons bearing electronegative chlorine atoms (H-2 and H-3) are expected to be significantly deshielded and appear at a lower field (higher ppm value) compared to other ring protons. The protons on C-6, being adjacent to the ring oxygen, will also be shifted downfield. The ¹³C NMR spectrum reveals the number of unique carbon environments. Similar to the proton spectrum, carbons C-2 and C-3, bonded to chlorine, will resonate at a lower field than the other methylene (B1212753) carbons of the ring.

2D NMR Techniques: While 1D spectra provide foundational data, 2D NMR experiments are crucial for unambiguously connecting the atoms within the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, H-3 and the protons on C-4, H-4 protons and H-5 protons, and H-5 protons with H-6 protons, confirming the sequential arrangement of these protons around the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of each proton to its corresponding carbon atom.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. It is particularly useful for determining stereochemistry, showing through-space correlations between axial and equatorial protons on the same or adjacent carbons.

The following tables present predicted NMR data and expected 2D correlations for a plausible isomer of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C-2 | 85-95 | 5.8-6.2 | d |

| C-3 | 65-75 | 4.2-4.6 | dd |

| C-4 | 25-35 | 1.9-2.3 | m |

| C-5 | 20-30 | 1.6-2.0 | m |

| C-6 | 65-75 | 3.6-4.1 | m |

Table 2: Expected 2D NMR Correlations for this compound

| Proton | COSY Correlations (H) | HSQC Correlation (C) | Key HMBC Correlations (C) |

|---|---|---|---|

| H-2 | H-3 | C-2 | C-3, C-6 |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 |

Conformational Analysis via NMR Coupling Constants and Chemical Shifts

The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric and torsional strain. The stereochemistry of the chlorine substituents at C-2 and C-3 dictates their preferred axial or equatorial positions, which can be investigated using NMR data. beilstein-journals.orgauremn.org.br

The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.org By measuring the ³J values from the ¹H NMR spectrum, the dihedral angles can be estimated, allowing for the determination of the ring's conformation and the orientation of the substituents.

For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons (e.g., H-3 and an H-4 proton) indicates a dihedral angle of nearly 180°, which is characteristic of a trans-diaxial relationship. Conversely, a small coupling constant (1-5 Hz) suggests a gauche relationship, such as axial-equatorial or equatorial-equatorial. libretexts.org

Chemical shifts are also sensitive to the conformation. Generally, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts in a similar chemical environment. This difference arises from the anisotropic effects of adjacent C-C and C-O bonds. Analysis of both coupling constants and chemical shifts provides a robust method for assigning the dominant chair conformation of this compound in solution. auremn.org.br

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. acanthusresearch.com The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

For purity assessment of this compound, a known mass of the sample is mixed with a known mass of a high-purity internal standard. ox.ac.uk The internal standard must have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte or impurities. emerypharma.com By comparing the integral of a specific, non-overlapping proton signal from this compound with the integral of a signal from the internal standard, the purity can be calculated using the following equation: ox.ac.uk

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%)

Where:

I = Integral area

N = Number of protons for the integrated signal

M = Molar mass

m = mass

x = analyte (this compound)

std = internal standard

This technique is also highly valuable for reaction monitoring, allowing for the quantification of reactants, intermediates, and products directly in the reaction mixture over time, providing crucial kinetic data. To ensure accuracy, experimental parameters such as the relaxation delay (D1) must be sufficiently long (at least 5 times the longest T1 relaxation time) to allow for complete magnetization recovery for all relevant nuclei. bwise.kr

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the unique elemental composition of the molecule, distinguishing it from other molecules that may have the same nominal mass.

The molecular formula of this compound is C₄H₆Cl₂O. A key feature in its mass spectrum is the isotopic pattern resulting from the two naturally occurring stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4, with relative intensities of approximately 9:6:1. HRMS can confirm the exact masses of these isotopic peaks, providing unequivocal evidence for the presence of two chlorine atoms and confirming the molecular formula.

Table 3: Predicted HRMS Isotopic Data for [C₄H₆Cl₂O]⁺

| Isotope Formula | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₄H₆³⁵Cl₂O | 139.97957 | 100.0 |

| C₄H₆³⁵Cl³⁷ClO | 141.97662 | 65.1 |

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis and Structural Connectivity

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. unt.edu In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are mass-analyzed. unito.it

The fragmentation patterns of cyclic ethers and halogenated compounds are well-established. nsf.govscribd.com Common fragmentation pathways for this compound would likely include:

Loss of HCl: A common fragmentation for chloroalkanes, leading to a fragment ion at [M-36]⁺.

Loss of a Chlorine Radical: Cleavage of a C-Cl bond to give a [M-35]⁺ or [M-37]⁺ fragment.

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the ether oxygen. For a cyclic ether, this initiates ring opening, which is often followed by subsequent fragmentation steps, such as the loss of small neutral molecules. youtube.commiamioh.edu

Ring Cleavage: The tetrahydropyran ring can fragment through various pathways, often initiated by the initial loss of a substituent.

Analysis of these fragmentation pathways allows for the reconstruction of the molecule's connectivity, confirming the positions of the chlorine atoms and the cyclic ether structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nsf.govyoutube.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, allowing for their identification. pressbooks.puboregonstate.edulibretexts.orglibretexts.orgresearchgate.net For this compound, the IR spectrum would be expected to show characteristic absorptions for C-H, C-O, and C-Cl bonds. The C-H stretching vibrations of the saturated ring system would appear in the region of 2850-3000 cm⁻¹. The C-O-C stretching vibration of the ether functional group would typically be observed in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. nih.gov The resulting Raman spectrum also provides information about the vibrational modes of the molecule. While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C-C and C-Cl bonds in this compound would be expected to give rise to distinct signals in the Raman spectrum. doi.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes and functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1000-1300 |

| C-Cl | Stretching | <800 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, which contains two chiral centers, X-ray crystallography of a suitable single crystal would definitively establish the relative and absolute stereochemistry of the chlorine atoms (i.e., whether they are cis or trans to each other and their R/S configuration).

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. wikipedia.org The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. wikipedia.orgresearchgate.netresearcher.life While obtaining a single crystal suitable for X-ray analysis can be a challenge, the structural information it provides is unparalleled in its detail and accuracy. nih.govuwa.edu.auiaea.org

Computational Chemistry for Spectroscopic Prediction and Conformational Analysis

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgcore.ac.ukimperial.ac.uk It is widely used to perform geometry optimizations, where the lowest energy (most stable) conformation of a molecule is calculated. researchgate.netyoutube.comarxiv.orgyoutube.commdpi.comnih.gov For this compound, DFT calculations can be used to predict the preferred chair or boat conformations of the tetrahydropyran ring and the relative energies of the different stereoisomers. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

For chiral molecules like this compound, computational methods can be used to predict their chiroptical properties, such as their Electronic Circular Dichroism (ECD) spectra. nih.govnih.govresearchgate.netnih.govresearchgate.netunipi.itdntb.gov.ua ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the stereochemistry of a molecule. By calculating the theoretical ECD spectrum for each enantiomer of this compound and comparing it to the experimentally measured spectrum, the absolute configuration of the molecule can be determined. This approach is particularly valuable when X-ray crystallography is not feasible.

Applications of 2,3 Dichlorotetrahydropyran in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

As a synthetic precursor, 2,3-Dichlorotetrahydropyran provides a foundational structure that can be elaborated and transformed into more intricate molecules. Its utility spans the synthesis of biologically active compounds, industrial intermediates, and specialty chemicals.

The synthesis of modified nucleosides and their analogues is a cornerstone of medicinal chemistry, aimed at developing new therapeutic agents for viral and cancerous diseases. urfu.ru These compounds function by mimicking natural nucleosides, thereby interfering with the replication of DNA and RNA. urfu.ruekb.eg Acyclic nucleoside analogues, which feature an open-chain moiety instead of a sugar ring, represent a significant class of antiviral drugs. ekb.egkuleuven.be The development of these compounds often involves complex synthetic pathways where building blocks like this compound can be employed to construct the modified sugar or pseudosugar portions of the molecule.

The synthesis of 2',3'-Secoguanosine, an acyclic analogue of guanosine, and other modified nucleosides often requires multi-step procedures. For instance, the synthesis of 2',3'-dideoxyisoguanosine has been achieved from guanosine through various intermediates. nih.gov The strategic use of precursors that can introduce specific functionalities and stereocenters is critical in these processes.

Table 1: Examples of Biologically Active Nucleoside Analogues

| Compound Class | Example | Therapeutic Area |

|---|---|---|

| Modified Nucleosides | Emtricitabine | Antiviral (HIV, HBV) ekb.egnih.gov |

| Acyclic Nucleoside Analogues | Acyclovir | Antiviral (Herpes) ekb.eg |

Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). qinmuchem.com They are crucial components in the synthesis of a vast range of drugs. sostie.comsumitomo-chem.co.jp Similarly, agrochemical intermediates are essential raw materials for producing pesticides, herbicides, and fungicides that protect crops and enhance agricultural yields. echemi.comgugupharm.com The quality and purity of these intermediates directly influence the efficacy and safety of the final products. gugupharm.com Compounds like this compound serve as key intermediates, providing a versatile scaffold that can be chemically modified to produce a diverse range of pharmaceutical and agrochemical products. sostie.comechemi.com For example, chlorinated pyridines are important intermediates in the synthesis of certain pesticides. ddvppesticide.com

A significant application of halogenated tetrahydropyrans is in the β-halogen ether synthesis, particularly for creating olefinic alcohols. rsc.orgrsc.org This methodology involves the ring-scission of 2-substituted 3-halogenotetrahydropyrans. rsc.org The reaction proceeds through a carbanion intermediate, and its stereoselectivity is highly dependent on the initial conformation of the tetrahydropyran (B127337) ring. rsc.org

This synthetic strategy has been successfully employed to synthesize brevicomin, an important semiochemical pheromone for several beetle species, including the mountain pine beetle. rsc.orgresearchgate.net Specifically, the ring-scission of 3-chloro-2-ethyltetrahydropyran provides a direct route to synthesizing both (±)-exo- and (±)-endo-brevicomin, demonstrating the practical utility of this class of compounds in pheromone synthesis. rsc.org The efficiency of this method makes it a valuable tool for producing complex natural products. google.compherobase.com

Table 2: Key Steps in Brevicomin Synthesis via β-Halogen Ether Method

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | 2,3-Dihalogenotetrahydropyran | Reaction with Grignard reagent | cis-/trans-2-Alkyl-3-chlorotetrahydropyran rsc.org |

| 2 | 2-Alkyl-3-chlorotetrahydropyran | Sodium ring-scission | (E)-alk-4-en-1-ol rsc.org |

The chemical industry relies on versatile building blocks to construct specialty chemicals with specific functions. Furthermore, in the fragrance industry, the synthesis of new molecules is essential for creating novel scents for perfumes, personal care products, and other consumer goods. nih.govgoogle.com The structural features of this compound make it an attractive starting material for synthesizing complex cyclic and acyclic compounds used in these sectors. Its reactive chlorine atoms allow for a variety of subsequent chemical transformations, enabling the creation of diverse molecular architectures found in specialty polymers, additives, and fragrance ingredients. sostie.comnih.gov

Conclusion and Outlook in 2,3 Dichlorotetrahydropyran Research

Summary of Key Advances in Synthesis, Reactivity, and Applications

Research into 2,3-dichlorotetrahydropyran has laid some fundamental groundwork, particularly concerning its synthesis and characteristic reactions.

Synthesis: The primary synthetic route to 2,3-dihalotetrahydropyrans involves the halogenation of a suitable precursor. The hydrolysis of these 2,3-dihalides under mildly alkaline conditions can yield the corresponding 3-halotetrahydropyran-2-ols. cdnsciencepub.com While direct, high-yielding synthetic protocols specifically for this compound are not extensively detailed in recent literature, this classical approach remains a key method.

Reactivity: The reactivity of this compound is dominated by the influence of the two chlorine atoms and the ether linkage within the pyran ring. Key observed transformations include:

Hydrolysis: Hydrolysis of this compound has been reported, leading to products such as (3-chloro-tetrahydropyranyl-2) ether. sci-hub.se Under strongly alkaline conditions, related 3-halotetrahydropyran-2-ols can form tetrahydropyran-2,3-diol. cdnsciencepub.comcdnsciencepub.com

Rearrangement Reactions: Under weakly basic or acidic conditions, related 3-halotetrahydropyran-2-ols are known to readily rearrange to form derivatives of tetrahydrofurfural, indicating a propensity for ring contraction. cdnsciencepub.comcdnsciencepub.com

Solvolysis: The presence of a halogen at the C-2 position (an α-haloether system) makes the C-Cl bond susceptible to unimolecular solvolysis. researchgate.net This reactivity is a key feature of its chemical behavior and is influenced by the heteroatom in the ring. researchgate.net

Ring-Scission: Studies on substituted 3-halogenotetrahydropyrans have shown that they can undergo ring-scission reactions, for example, when treated with sodium. rsc.org This reaction pathway opens up possibilities for synthesizing acyclic molecules, such as unsaturated alcohols, from the cyclic precursor. rsc.org

Applications: Specific, large-scale industrial or pharmaceutical applications for this compound are not well-documented in the available scientific literature. Its chemistry is primarily of academic interest as a starting material or intermediate for the synthesis of other compounds and as a model for studying the reactivity of halogenated ethers. researchgate.net

Identification of Remaining Research Challenges and Open Questions

Despite the foundational knowledge, significant challenges and unanswered questions persist in the field of this compound chemistry.

Selective Synthesis: A major challenge is the development of modern, highly stereoselective synthetic methods. Controlling the diastereoselectivity during the dichlorination of pyran precursors is crucial for accessing specific isomers, which may exhibit different reactivity and biological activity.

Mechanism of Reaction: While general reactivity patterns are known, detailed mechanistic studies for many of its transformations are lacking. For instance, a deeper understanding of the factors controlling ring-scission versus rearrangement would be highly valuable for synthetic planning. rsc.org

Reaction Scope: The full scope of its reactivity with a broad range of nucleophiles and under various reaction conditions has not been systematically explored. Investigating its utility in modern catalytic processes, such as cross-coupling reactions, remains an open area.

Lack of Application-Focused Research: The potential of this compound as a building block for bioactive molecules or functional materials is largely unexplored. There is a clear need for studies aimed at converting this simple dichlorinated heterocycle into more complex and valuable compounds.

The following table summarizes the key research gaps:

| Research Area | Identified Challenges and Open Questions |

| Synthesis | Need for stereoselective dichlorination methods; exploration of new synthetic routes from readily available starting materials. |